molecular formula C19H25ClN4O2 B1500729 tert-Butyl 3-(((3-chloroquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate CAS No. 939986-06-8

tert-Butyl 3-(((3-chloroquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B1500729
CAS No.: 939986-06-8
M. Wt: 376.9 g/mol
InChI Key: YRVZVURHHYSPTM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((3-chloroquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoxaline ring, a piperidine ring, and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((3-chloroquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinoxaline ring, followed by the introduction of the chloro group. The next step involves the formation of the piperidine ring, which is then linked to the quinoxaline ring through an amine linkage. Finally, the tert-butyl ester group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((3-chloroquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

tert-Butyl 3-(((3-chloroquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((3-chloroquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(3-Chloro-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid methyl ester
  • **3-[(3-Chloro-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid ethyl ester
  • **3-[(3-Chloro-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid isopropyl ester

Uniqueness

The uniqueness of tert-Butyl 3-(((3-chloroquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate lies in its specific combination of functional groups and its potential for diverse applications. The tert-butyl ester group, in particular, may confer unique properties such as increased stability and lipophilicity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 3-[[(3-chloroquinoxalin-2-yl)amino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O2/c1-19(2,3)26-18(25)24-10-6-7-13(12-24)11-21-17-16(20)22-14-8-4-5-9-15(14)23-17/h4-5,8-9,13H,6-7,10-12H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVZVURHHYSPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671386
Record name tert-Butyl 3-{[(3-chloroquinoxalin-2-yl)amino]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-06-8
Record name 1,1-Dimethylethyl 3-[[(3-chloro-2-quinoxalinyl)amino]methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-{[(3-chloroquinoxalin-2-yl)amino]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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